molecular formula C20H15FN2O3S B2426864 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-03-9

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2426864
CAS No.: 1326849-03-9
M. Wt: 382.41
InChI Key: UMUGNPGPUSKSAR-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15FN2O3S and its molecular weight is 382.41. The purity is usually 95%.
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Biological Activity

The compound 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has gained attention in recent years due to its potential biological activities. This article explores its biological activity, particularly its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a unique structure that includes both fluorophenyl and methoxyphenyl groups. Its molecular formula is C23H20FN3O3C_{23}H_{20}FN_3O_3 with a molecular weight of 382.41 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular Weight382.41 g/mol
CAS Number1326849-03-9
InChI KeyUMUGNPGPUSKSAR

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting certain enzymes or receptors involved in cell proliferation and survival.

Anticancer Activity

Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer effects. For example:

  • Inhibition of MIF2 Tautomerase Activity : The compound has been tested for its inhibitory potency against MIF2 tautomerase activity. The IC50 values for related compounds indicate a promising potential for anticancer activity.
CompoundIC50 (μM)
Positive Control (4-CPPC)47 ± 7.2
Compound 3a (R110)15 ± 0.8
Compound 3b7.2 ± 0.6

This table illustrates the varying potency of different derivatives against the MIF2 enzyme, highlighting the importance of structural modifications in enhancing biological activity .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly impact its potency and selectivity.

  • Substitution Effects : The introduction of different substituents on the thiophene core has been shown to enhance or diminish activity. For instance:
SubstituentEffect on Activity
ChlorophenylIncreased potency
PhenethylDiminished potency

These findings suggest that careful selection of substituents can lead to more effective therapeutic agents .

Case Studies and Research Findings

Research has demonstrated various biological activities associated with thieno[3,2-d]pyrimidine derivatives:

  • Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent against various pathogens.
  • Anticancer Studies : In vitro studies on colorectal cancer cell lines (Caco-2 and HT-29) showed that certain derivatives exhibited significant antiproliferative effects compared to standard treatments .

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-26-14-6-4-5-13(11-14)12-22-17-9-10-27-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHIROIUALASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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